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Compound of Interest

Compound Name:
2-Bromo-5-

(trifluoromethoxy)phenol

Cat. No.: B1341764 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR,

MS) for 2-Bromo-5-(trifluoromethoxy)phenol. Due to the limited availability of public

spectroscopic data for this specific compound, this guide utilizes representative data from

structurally similar compounds to predict and interpret the expected spectral features. Detailed,

generalized experimental protocols for the acquisition of such data are also provided.

Core Compound Information
Property Value

Chemical Name 2-Bromo-5-(trifluoromethoxy)phenol

CAS Number 205371-26-2

Molecular Formula C₇H₄BrF₃O₂

Molecular Weight 257.01 g/mol

Structure alt text

Predicted Spectroscopic Data
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The following tables summarize the expected spectroscopic data for 2-Bromo-5-
(trifluoromethoxy)phenol based on the analysis of structurally related compounds such as 2-

bromophenol, 4-(trifluoromethoxy)phenol, and other substituted phenols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.2 - 7.5 m 1H Aromatic CH (H-6)

~ 6.9 - 7.1 m 1H Aromatic CH (H-4)

~ 6.7 - 6.9 m 1H Aromatic CH (H-3)

~ 5.0 - 6.0 br s 1H Phenolic OH

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppm Assignment

~ 155 C-OH (C-1)

~ 110 C-Br (C-2)

~ 120 - 135 Aromatic CHs (C-3, C-4, C-6)

~ 148 C-O-CF₃ (C-5)

~ 120 (q, J ≈ 257 Hz) -OCF₃

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

3600 - 3200 Broad O-H stretch (phenolic)

3100 - 3000 Medium Aromatic C-H stretch

1600 - 1450 Medium-Strong Aromatic C=C ring stretch

1250 - 1150 Strong C-O-C stretch (aryl ether)

1200 - 1000 Strong C-F stretch (trifluoromethoxy)

700 - 500 Strong C-Br stretch

Mass Spectrometry (MS)
m/z Ratio Relative Intensity (%) Assignment

256/258 ~100 / ~98
[M]⁺∙ (Molecular ion peak,

bromine isotope pattern)

177 Variable [M - Br]⁺

149 Variable [M - Br - CO]⁺

69 Variable [CF₃]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for phenolic

compounds.

NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:
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Instrument: 400 MHz (or higher) NMR Spectrometer

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-64

Spectral Width: 0-12 ppm

Relaxation Delay: 1-5 seconds

¹³C NMR Acquisition:

Instrument: 100 MHz (or higher) NMR Spectrometer

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Spectral Width: 0-200 ppm

Relaxation Delay: 2-5 seconds

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the liquid or solid sample directly onto the ATR crystal.

Ensure good contact between the sample and the crystal.

Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32
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Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to sample analysis.

Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g.,

methanol, acetonitrile).

Data Acquisition (Electron Ionization - EI):

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Mass Range: m/z 50-500.

GC Column: A non-polar capillary column (e.g., DB-5ms).

Temperature Program: A suitable temperature gradient to ensure elution of the compound.

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical sample.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a

chemical compound.

This guide serves as a foundational resource for researchers and professionals engaged in the

synthesis, analysis, and application of 2-Bromo-5-(trifluoromethoxy)phenol and related

compounds. The provided data and protocols offer a robust starting point for experimental

design and data interpretation in the absence of directly published spectra for the target

molecule.

To cite this document: BenchChem. [Spectroscopic Characterization of 2-Bromo-5-
(trifluoromethoxy)phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1341764#spectroscopic-data-nmr-ir-ms-of-2-
bromo-5-trifluoromethoxy-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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